An In-Depth Technical Guide to the Synthesis and Properties of 2-Fluorobenzotrifluoride
An In-Depth Technical Guide to the Synthesis and Properties of 2-Fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluorobenzotrifluoride is a key fluorinated aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-fluorobenzotrifluoride, with a focus on detailed experimental protocols and reaction mechanisms.
Properties of 2-Fluorobenzotrifluoride
2-Fluorobenzotrifluoride is a clear, colorless liquid at room temperature.[3] The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the benzene ring.[4] The compound is generally stable under normal conditions but should be stored away from heat and oxidizing agents.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-fluorobenzotrifluoride is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄F₄ | [3][5] |
| Molecular Weight | 164.10 g/mol | [5] |
| CAS Number | 392-85-8 | [3][5] |
| EC Number | 206-880-4 | [5] |
| MDL Number | MFCD00000374 | [5] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 114-115 °C at 750 mmHg | [3][5] |
| Melting Point | -49 °C | [3] |
| Density | 1.293 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.406 | [3][5] |
| Flash Point | 18 °C (64.4 °F) - closed cup | [5] |
| Solubility | Insoluble in water, soluble in most organic solvents. | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-fluorobenzotrifluoride. While comprehensive spectral data is available across various databases, a summary of key identifiers is provided below.
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¹H NMR, ¹³C NMR, IR, and Mass Spectra: Available in public databases such as ChemicalBook.[1]
Synthesis of 2-Fluorobenzotrifluoride
The synthesis of 2-fluorobenzotrifluoride can be achieved through several routes, most notably via nucleophilic aromatic substitution (the Halex reaction) or through a diazotization reaction (the Balz-Schiemann reaction).
Halex Reaction from 2-Chlorobenzotrifluoride
The Halex reaction involves the displacement of a chlorine atom with a fluorine atom using a fluoride salt at elevated temperatures in a polar aprotic solvent.[6][7] The trifluoromethyl group on the benzene ring activates the ortho-positioned chlorine for nucleophilic aromatic substitution.
Disclaimer: The following is a representative protocol based on the general principles of the Halex reaction and has not been sourced from a specific, cited synthesis of 2-fluorobenzotrifluoride.
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Reagents and Equipment:
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2-Chlorobenzotrifluoride
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Anhydrous potassium fluoride (spray-dried is preferable)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzotrifluoride and the polar aprotic solvent.
-
Add anhydrous potassium fluoride (a slight excess, e.g., 1.2-1.5 equivalents) and the phase-transfer catalyst (if used).
-
Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C) and maintain it under reflux with vigorous stirring.[8]
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain 2-fluorobenzotrifluoride.
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Balz-Schiemann Reaction from 2-Aminobenzotrifluoride
The Balz-Schiemann reaction is a method for the synthesis of aryl fluorides from aryl amines.[9][10] It involves the diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[11][12]
Disclaimer: The following is a representative protocol based on the general principles of the Balz-Schiemann reaction and has not been sourced from a specific, cited synthesis of 2-fluorobenzotrifluoride.
-
Reagents and Equipment:
-
2-Aminobenzotrifluoride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another strong acid
-
Fluoroboric acid (HBF₄)
-
Beakers, flasks, and stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Heating apparatus for thermal decomposition
-
Standard workup and purification equipment
-
-
Procedure:
-
Diazotization:
-
Dissolve 2-aminobenzotrifluoride in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
-
Formation of Diazonium Fluoroborate:
-
To the cold diazonium salt solution, add cold fluoroboric acid (HBF₄).
-
The aryl diazonium fluoroborate will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether).
-
Dry the isolated diazonium fluoroborate salt carefully.
-
-
Thermal Decomposition:
-
Purification:
-
Purify the crude product by fractional distillation.
-
-
Applications in Drug Discovery and Agrochemicals
2-Fluorobenzotrifluoride is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][14] The incorporation of fluorine and trifluoromethyl groups can significantly enhance the biological activity, metabolic stability, and lipophilicity of drug candidates.[14]
| Application Area | Description | Reference(s) |
| Pharmaceuticals | Serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The fluorine-containing moieties can improve the pharmacokinetic properties of drugs. | [2][14] |
| Agrochemicals | Used in the development of new pesticides and herbicides. The trifluoromethyl group can increase the potency and persistence of these agrochemicals. | [14] |
| Specialty Chemicals | Employed in the production of specialty polymers and coatings, contributing to materials with improved chemical resistance and thermal stability. | [2] |
| Organic Synthesis | Utilized as a solvent and reagent in various organic reactions due to its thermal stability and low reactivity. | [2] |
Safety and Handling
2-Fluorobenzotrifluoride is a flammable liquid and should be handled with appropriate safety precautions.[5] It is also classified as an irritant to the skin, eyes, and respiratory system.[5]
-
Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment: Use of safety goggles, gloves, and a respirator is recommended.[5]
-
Storage: Store in a cool, well-ventilated area in a tightly sealed container away from ignition sources.[5]
Conclusion
2-Fluorobenzotrifluoride is a fundamentally important fluorinated building block with well-defined physical and chemical properties. Its synthesis, primarily through the Halex and Balz-Schiemann reactions, provides access to a versatile intermediate for the pharmaceutical and agrochemical industries. The strategic incorporation of this molecule into larger structures allows for the fine-tuning of biological and material properties, underscoring its continued relevance in modern chemical research and development. Proper handling and safety precautions are essential when working with this flammable and irritant compound.
References
- 1. 2-Fluorobenzotrifluoride | 392-85-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluorobenzotrifluoride CAS#: 392-85-8 [m.chemicalbook.com]
- 4. 2-Fluorobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [boulingchem.com]
- 5. 2-Fluorobenzotrifluoride 99 392-85-8 [sigmaaldrich.com]
- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Halex process - Wikipedia [en.wikipedia.org]
- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 10. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. testbook.com [testbook.com]
- 13. flexiprep.com [flexiprep.com]
- 14. nbinno.com [nbinno.com]
